molecular formula C4H5N3O2S B1625476 3-Methyl-4-nitro-1,2-thiazol-5-amine CAS No. 40184-32-5

3-Methyl-4-nitro-1,2-thiazol-5-amine

Cat. No.: B1625476
CAS No.: 40184-32-5
M. Wt: 159.17 g/mol
InChI Key: PYRFGRMRABTCCV-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-1,2-thiazol-5-amine is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 3, a nitro group at position 4, and an amine at position 3. Thiazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.

Properties

IUPAC Name

3-methyl-4-nitro-1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-2-3(7(8)9)4(5)10-6-2/h5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRFGRMRABTCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505008
Record name 3-Methyl-4-nitro-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40184-32-5
Record name 3-Methyl-4-nitro-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-nitro-1,2-thiazol-5-amine typically involves the nitration of 3-methyl-1,2-thiazol-5-amine. This process can be achieved by adding the amine to concentrated sulfuric acid at low temperatures (0-10°C) to ensure a cleaner product .

Industrial Production Methods: Industrial production methods for thiazole derivatives often involve the use of α-aminonitriles and dithioformic or dithiophenacetic acids. These reactions yield 5-aminothiazoles, which can be further modified to produce various thiazole derivatives .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitro-1,2-thiazol-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-methyl-4-amino-1,2-thiazol-5-amine .

Scientific Research Applications

Antimicrobial Properties

The thiazole ring structure, which includes 3-Methyl-4-nitro-1,2-thiazol-5-amine, is known for its antimicrobial properties. Various derivatives of thiazoles have demonstrated activity against a range of pathogens, including bacteria and fungi.

Case Study: Antibacterial Activity

A study evaluated a series of thiazole derivatives, including those based on this compound. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

CompoundMIC (µg/mL)Target Organism
This compound25S. aureus
Derivative A15E. coli
Derivative B30Pseudomonas aeruginosa

Anticancer Activity

Research has shown that thiazole derivatives can exhibit anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis.

Case Study: Anticancer Screening

In a recent study, various thiazole derivatives were synthesized from this compound and tested against multiple cancer cell lines such as HCT116 and HepG2. The results demonstrated that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutics .

CompoundIC50 (µM)Cancer Cell Line
This compound12HCT116
Derivative C8HepG2
Derivative D10HT29

Anticonvulsant Activity

Thiazole compounds have been explored for their anticonvulsant effects. The structural characteristics of this compound contribute to its potential efficacy in this area.

Case Study: Anticonvulsant Evaluation

A series of thiazole derivatives were tested for their anticonvulsant properties using the maximal electroshock (MES) model. The study found that certain modifications to the thiazole ring led to significant reductions in seizure activity .

CompoundED50 (mg/kg)Model Used
This compound20MES
Derivative E15MES
Derivative F18PTZ

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring can enhance or diminish activity.

Insights from SAR Studies

Research indicates that substituents on the thiazole ring significantly influence antimicrobial and anticancer activities. For instance, the presence of electron-withdrawing groups at specific positions enhances antibacterial potency while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-1,2-thiazol-5-amine involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3-Methyl-4-nitro-1,2-thiazol-5-amine and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties References
This compound -NO₂ (4), -CH₃ (3), -NH₂ (5) C₄H₅N₃O₂S 159.17 g/mol High polarity; electron-withdrawing nitro group N/A
4-Chloro-3-methyl-1,2-thiazol-5-amine -Cl (4), -CH₃ (3), -NH₂ (5) C₄H₅ClN₂S 148.61 g/mol Moderate reactivity; chloro enhances stability
4-Chloro-3-phenyl-1,2-thiazol-5-amine -Cl (4), -C₆H₅ (3), -NH₂ (5) C₉H₇ClN₂S 210.68 g/mol Increased lipophilicity; bulky phenyl group
3-(Trifluoromethyl)-1,2-thiazol-5-amine -CF₃ (3), -NH₂ (5) C₄H₃F₃N₂S 168.14 g/mol Strong electron-withdrawing effect; high stability
3-Methoxy-1,2-thiazol-5-amine -OCH₃ (3), -NH₂ (5) C₄H₆N₂OS 130.16 g/mol Electron-donating methoxy; lower melting point

Key Observations:

  • Lipophilicity: The phenyl group in 4-chloro-3-phenyl-1,2-thiazol-5-amine increases lipophilicity, which may improve membrane permeability in biological systems compared to the methyl or nitro analogs .
  • Stability: Trifluoromethyl and chloro substituents enhance thermal and chemical stability, whereas nitro groups may render the compound more sensitive to reduction or decomposition under harsh conditions .

Biological Activity

3-Methyl-4-nitro-1,2-thiazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antibacterial, antifungal, and anticancer activities, supported by research findings and case studies.

This compound is a thiazole derivative known for its potential therapeutic applications. The synthesis of thiazole derivatives often involves reactions such as nucleophilic substitutions and condensation reactions. This compound can undergo various chemical transformations, including oxidation and substitution reactions, which are crucial for modifying its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The antibacterial efficacy of the compound has been quantified through MIC assays. The following table summarizes the MIC values against selected bacterial strains:

Bacterial Strain MIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus mycoides0.0048
Pseudomonas aeruginosa0.0098

These results indicate that the compound is particularly effective against E. coli and S. aureus, suggesting its potential as a therapeutic agent for bacterial infections .

Antifungal Activity

In addition to its antibacterial properties, this compound has been shown to possess antifungal activity. The compound was tested against various fungal strains, demonstrating notable effectiveness.

Antifungal Efficacy Data

The following table presents the antifungal MIC values:

Fungal Strain MIC (mg/mL)
Candida albicans0.039
Aspergillus niger0.056

These findings suggest that the compound may serve as a viable candidate for treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. It has been tested against several cancer cell lines, showing promising results.

Case Studies on Anticancer Effects

  • Study on Glioblastoma Cells : The compound exhibited cytotoxic effects on human glioblastoma U251 cells with an IC50 value in the range of 10–30 µM, indicating strong activity due to structural modifications on the thiazole ring .
  • Study on Melanoma Cells : In another study involving human melanoma WM793 cells, similar cytotoxic effects were observed, reinforcing the compound's potential as an anticancer agent .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Substituents on the Thiazole Ring : The presence of electron-withdrawing groups such as nitro groups enhances the compound's reactivity and biological efficacy.
  • Positioning of Methyl Groups : The methyl group at position 3 contributes significantly to its antibacterial and antifungal activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-nitro-1,2-thiazol-5-amine
Reactant of Route 2
3-Methyl-4-nitro-1,2-thiazol-5-amine

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